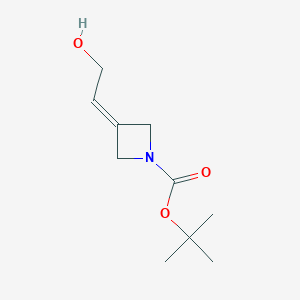
Tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate is a chemical compound with the CAS Number: 152537-03-6 . Its IUPAC name is tert-butyl 3- (2-hydroxyethyl)-1-azetidinecarboxylate . The compound has a molecular weight of 201.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3 . It has a boiling point of 287.4±13.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 61.1±6.0 kJ/mol . The compound has a flash point of 127.6±19.8 °C . The index of refraction is 1.488 . The molar refractivity is 53.1±0.3 cm^3 . The compound has 4 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . The polar surface area is 50 Å^2 . The polarizability is 21.0±0.5 10^-24 cm^3 . The surface tension is 40.2±3.0 dyne/cm . The molar volume is 184.3±3.0 cm^3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related compounds demonstrates the utility of tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate in providing access to novel chemical spaces. These compounds serve as versatile intermediates for further selective derivatization, exploring the chemistry of azetidine and cyclobutane rings, thus offering routes to new compounds that are complementary to those accessible through piperidine ring systems (Meyers et al., 2009).
Applications in Peptide Synthesis
Research on amino acid-azetidine chimeras highlights the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. These chimeras, derived from modifications of tert-butyl ester azetidine analogs, are designed as tools for studying the influence of conformation on peptide activity. Such studies are pivotal for the development of novel peptides with tailored properties for therapeutic applications (Sajjadi & Lubell, 2008).
Mechanistic Insights and Reaction Pathways
The aza-Payne rearrangement illustrates the synthetic value of tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate derivatives in organic synthesis. This process involves the rearrangement of N-activated 2-aziridinemethanols to yield functionalized 1,2-amino alcohols, demonstrating the compound's role in facilitating novel rearrangement reactions and providing a pathway to optically active amino alcohols (Ibuka, 1998).
Building Blocks for Medicinal Chemistry
The study of protected 3-haloazetidines, widely used in medicinal chemistry, underlines the importance of tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate derivatives as building blocks. These compounds facilitate the preparation of high-value azetidine-3-carboxylic acid derivatives, essential for the synthesis of novel pharmaceutical agents (Ji et al., 2018).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .
Propiedades
IUPAC Name |
tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h4,12H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRWUCPGNVUBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CCO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139954 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(2-hydroxyethylidene)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375303-95-9 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(2-hydroxyethylidene)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-(2-hydroxyethylidene)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1651902.png)


![N-[1-(4-fluorophenyl)-2-oxopyrrolidin-3-yl]-3-methoxybenzamide](/img/structure/B1651906.png)
![2-({4-[(4-Cyclohexylphenyl)sulfonyl]piperazin-1-yl}methyl)-5-methyl-1,3-benzoxazole](/img/structure/B1651907.png)
![3-{5-[(diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}-N-(3,4-dimethylphenyl)propanamide](/img/structure/B1651912.png)
![N-allyl-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-phenylacetamide](/img/structure/B1651913.png)
![isopropyl 6-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1651915.png)
![N-(3-ethylphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B1651916.png)

![N-(3,4-dimethylphenyl)-1-[3-methyl-5-(morpholin-4-ylcarbonyl)isothiazolo[5,4-b]pyridin-4-yl]piperidine-4-carboxamide](/img/structure/B1651918.png)

![1-(2,3-diethylpyrido[2,3-b]pyrazin-7-yl)-N-(2-methoxyethyl)piperidine-3-carboxamide](/img/structure/B1651922.png)
![6-chloro-7-{[4-(3-methylbenzoyl)piperazin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B1651924.png)